(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile
Description
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile (hereafter referred to as the target compound) is a bicyclic monoterpenoid derivative featuring a nitrile group at the C3 position of the pinane skeleton. Its stereochemistry is defined by the (1R,2R,3R,5S) configuration, which confers distinct physicochemical and biological properties. The compound is synthesized via radical deboronative cyanation using alkylboronic esters as precursors under photoredox conditions .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C11H17N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-5H2,1-3H3/t7-,8-,9+,10+/m0/s1 |
InChI Key |
WNNYEGNBTUCESQ-AXTSPUMRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C#N |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by nitrile group introduction through a cyanation process. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Variations in Bicyclo[3.1.1]heptane Derivatives
The bicyclo[3.1.1]heptane core is a common scaffold in terpenoid chemistry. Key derivatives include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Nitrile vs. Amine : The nitrile group in the target compound likely enhances polarity compared to the amine derivative, impacting solubility and reactivity. Amine derivatives (e.g., 8VP83, 8VP101) are often used as intermediates in drug discovery due to their nucleophilic NH2 group .
- Aldehyde vs. Nitrile : The aldehyde derivative (CAS 61604-08-8) is utilized in asymmetric catalysis, whereas the nitrile may exhibit greater metabolic stability in biological systems .
- Carbamates : The tert-butyl carbamate analog demonstrates higher crystallinity (m.p. 84–86°C) compared to liquid amine/nitrile derivatives, suggesting improved handling for synthetic applications .
Stereochemical and Skeletal Modifications
Table 2: Stereochemical and Skeletal Variants
Key Observations :
- Quinoline Hybrid: The methanoquinoline carbonitrile derivative () introduces aromaticity, which may enhance UV absorption and fluorescence properties compared to the purely aliphatic target compound .
Key Observations :
- The target compound’s synthesis leverages modern photoredox catalysis, contrasting with classical amine coupling (e.g., 8VP101) or radical additions (e.g., compound 31) .
- NMR chemical shifts for the bicyclo[3.1.1]heptane core are consistent across derivatives (e.g., δ 0.98–2.50 ppm for methyl groups), but substituents like oxazoles or cyclobutanes introduce distinct signals .
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